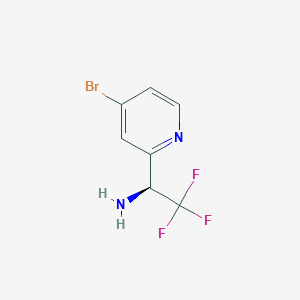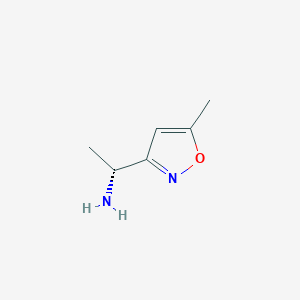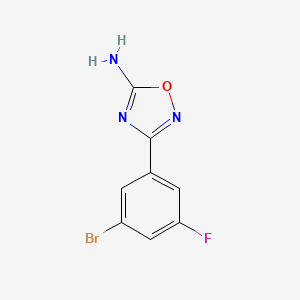![molecular formula C16H25N5 B11736323 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with cyclopentyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution Reactions: The cyclopentyl and ethyl groups are introduced via substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the substituted pyrazole rings with a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: Reduction reactions can target the pyrazole rings, converting them to pyrazolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrazolines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of significant interest .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole rings allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application, but common targets include kinases and proteases .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)propanamine
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents. This configuration provides enhanced binding affinity and specificity for certain biological targets compared to similar compounds .
Properties
Molecular Formula |
C16H25N5 |
|---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-3-20-11-14(9-18-20)8-17-10-15-12-21(19-13(15)2)16-6-4-5-7-16/h9,11-12,16-17H,3-8,10H2,1-2H3 |
InChI Key |
VYZGWEWQRKMTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736248.png)

![2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736284.png)
![(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide](/img/structure/B11736292.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)


![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)
